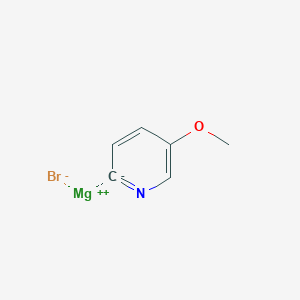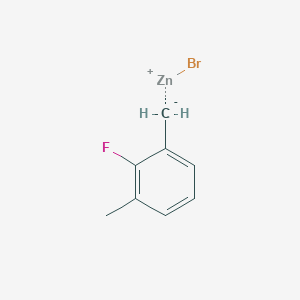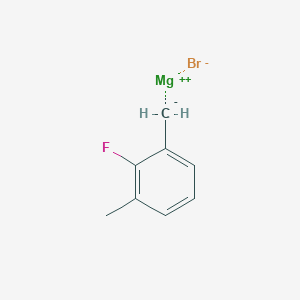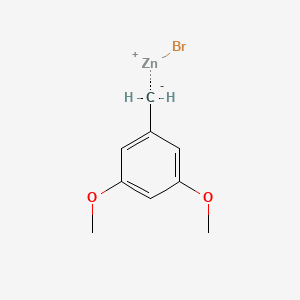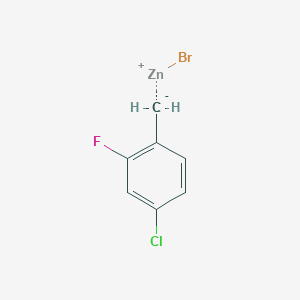
(2-Chloro-4-fluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)magnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is widely utilized for forming carbon-carbon bonds. The compound has the molecular formula C6H3ClFMgBr and a molecular weight of 233.75 g/mol .
Mécanisme D'action
Target of Action
As a grignard reagent, it is known to react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .
Mode of Action
(2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile and base. It can participate in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds . The magnesium atom carries a partial positive charge, making the carbon atom more nucleophilic. This allows the carbon atom to attack the electrophilic carbon in carbonyl compounds, forming a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds . For example, it has been used as a reagent in the synthesis of key intermediates in the production of certain pharmaceuticals .
Action Environment
The action of this compound, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used under anhydrous conditions, as it reacts violently with water to produce hydrocarbons . It is also sensitive to air, which can lead to oxidation . Therefore, it is typically stored at low temperatures and under an inert atmosphere .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Chloro-4-fluorophenyl)magnesium bromide is typically synthesized through the reaction of (2-Chloro-4-fluorophenyl)bromide with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Applications De Recherche Scientifique
(2-Chloro-4-fluorophenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Involved in the preparation of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)magnesium bromide
- (2-Chlorophenyl)magnesium bromide
- (4-Chlorophenyl)magnesium bromide
Uniqueness
(2-Chloro-4-fluorophenyl)magnesium bromide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination provides distinct reactivity and selectivity in organic synthesis, making it valuable for specific applications where other Grignard reagents may not be as effective .
Propriétés
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJSJZPRQDSGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



